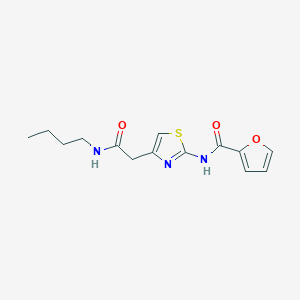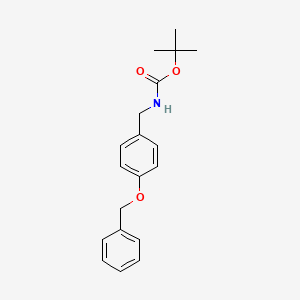![molecular formula C14H14FNO B2689915 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol CAS No. 647031-43-4](/img/structure/B2689915.png)
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 647031-43-4. It has a molecular weight of 231.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H14FNO . The InChI Code is 1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 231.27 . The InChI Code is 1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 .Scientific Research Applications
Cross-Coupling and Synthetic Applications
The development of cross-coupling methodologies to activate C–H bonds, such as in the case of phenolic derivatives, represents a crucial advance in synthetic chemistry. For instance, a study described the cross-coupling of remote meta-C–H bonds directed by a U-shaped template, demonstrating the utility of these processes in complex molecule synthesis. This approach is pivotal for synthesizing derivatives of phenolic compounds, including those closely related to 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol (Wan et al., 2013).
Fluorescent Chemosensors
Derivatives of phenolic compounds have been extensively studied for their applications as fluorescent chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP)-based compounds have demonstrated high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules. The versatility of these chemosensors underlines the potential for compounds like this compound to serve as bases for sensing platforms (Roy, 2021).
Anticancer Activity
Organotin(IV) complexes with Schiff base ligands derived from amino acetate functionalization have shown significant cytotoxicity against various human tumor cell lines. This suggests that structurally related compounds could have potential applications in developing new anticancer drugs (Basu Baul et al., 2009).
Electrochemical and Biological Evaluations
The synthesis and characterization of novel Schiff bases and their metal complexes have been explored for their electrochemical properties and biological activities. Such studies indicate that phenolic derivatives, including those structurally similar to this compound, could serve as effective corrosion inhibitors or have potential applications in medicinal chemistry (Shabbir et al., 2016).
Material Science Applications
The oxidative polycondensation of phenolic compounds has been utilized to synthesize polymers with potential applications in material science. These polymers exhibit significant thermal stability and could be used in various industrial applications, highlighting the versatility of phenolic derivatives in creating advanced materials (Kaya & Gül, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
2-[(3-fluoro-4-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHWMOPZBJNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689833.png)





![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)


![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)

